2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is a chemical compound with the molecular formula C5H7N3O3 This compound is known for its unique structure, which includes a cyano group, a hydroxyimino group, and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino derivative. This intermediate is then reacted with methyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-(hydroxyimino)acetamide: Similar structure but lacks the methylcarbamoyl group.
2-Cyanoacetamide: Lacks both the hydroxyimino and methylcarbamoyl groups.
N-Methylcarbamoylacetamide: Lacks the cyano and hydroxyimino groups.
Uniqueness
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is unique due to the presence of all three functional groups (cyano, hydroxyimino, and methylcarbamoyl) in its structure
Properties
CAS No. |
59653-14-4 |
---|---|
Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2-cyano-2-hydroxyimino-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H6N4O3/c1-7-5(11)8-4(10)3(2-6)9-12/h12H,1H3,(H2,7,8,10,11) |
InChI Key |
ZPJPBGZDPWPNII-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.